molecular formula C26H26Cl3N3O3S B297240 N-{2-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-2-oxoethyl}-N-(2,4-dichlorobenzyl)benzenesulfonamide

N-{2-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-2-oxoethyl}-N-(2,4-dichlorobenzyl)benzenesulfonamide

Cat. No. B297240
M. Wt: 566.9 g/mol
InChI Key: CXTMHNLWJBZQLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{2-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-2-oxoethyl}-N-(2,4-dichlorobenzyl)benzenesulfonamide is a chemical compound that belongs to the class of sulfonamide drugs. It is commonly referred to as CDNI, and it has been the subject of extensive scientific research due to its potential therapeutic applications.

Mechanism of Action

CDNI acts as an antagonist of the dopamine D2 receptor and the serotonin 5-HT1A receptor. It also acts as an inverse agonist of the histamine H1 receptor. The exact mechanism of action of CDNI is not fully understood, but it is believed to modulate the activity of these receptors, leading to its therapeutic effects.
Biochemical and Physiological Effects:
CDNI has been shown to have a number of biochemical and physiological effects. It has been shown to increase dopamine and serotonin levels in the brain, leading to its antipsychotic and antidepressant effects. CDNI has also been shown to decrease the levels of inflammatory cytokines in the brain, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of CDNI for lab experiments is its relatively simple synthesis method. This makes it easy to produce in a laboratory setting. CDNI also has a well-established mechanism of action, which makes it a useful tool for studying the dopamine and serotonin systems in the brain. However, one limitation of CDNI is that it has a relatively low affinity for its target receptors, which may limit its usefulness in certain experiments.

Future Directions

There are a number of future directions for research on CDNI. One area of interest is its potential as a treatment for Alzheimer's disease. Further studies are needed to determine the optimal dosage and administration route for CDNI in this context. Another area of interest is the potential of CDNI as a tool for studying the dopamine and serotonin systems in the brain. Future research could focus on developing more potent analogs of CDNI with higher affinity for its target receptors.

Synthesis Methods

The synthesis of CDNI involves the reaction of 2,4-dichlorobenzylamine with 4-(5-chloro-2-methylphenyl)piperazine in the presence of triethylamine. The resulting intermediate is then reacted with N-(2-chloroethyl)benzenesulfonamide to form the final product. The synthesis process is relatively simple and can be carried out in a laboratory setting.

Scientific Research Applications

CDNI has been the subject of extensive scientific research due to its potential therapeutic applications. It has been shown to have antipsychotic, anxiolytic, and antidepressant effects in animal models. CDNI has also been studied as a potential treatment for Alzheimer's disease, as it has been shown to inhibit the formation of amyloid-beta plaques in the brain.

properties

Molecular Formula

C26H26Cl3N3O3S

Molecular Weight

566.9 g/mol

IUPAC Name

N-[2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-2-oxoethyl]-N-[(2,4-dichlorophenyl)methyl]benzenesulfonamide

InChI

InChI=1S/C26H26Cl3N3O3S/c1-19-7-9-22(28)16-25(19)30-11-13-31(14-12-30)26(33)18-32(17-20-8-10-21(27)15-24(20)29)36(34,35)23-5-3-2-4-6-23/h2-10,15-16H,11-14,17-18H2,1H3

InChI Key

CXTMHNLWJBZQLA-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)CN(CC3=C(C=C(C=C3)Cl)Cl)S(=O)(=O)C4=CC=CC=C4

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)CN(CC3=C(C=C(C=C3)Cl)Cl)S(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

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